molecular formula C19H16N2O6 B2877454 methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate CAS No. 156581-14-5

methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate

Cat. No.: B2877454
CAS No.: 156581-14-5
M. Wt: 368.345
InChI Key: JWAUGXXRJKZYBD-CAPFRKAQSA-N
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Description

methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate is a complex organic compound with a unique structure that includes a phthalimide moiety and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate typically involves multiple steps. One common method starts with the preparation of the phthalimide derivative, which is then reacted with a suitable aldehyde to form the intermediate. This intermediate undergoes further reactions, including the introduction of the methoxyimino group, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes and signaling mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate include other phthalimide derivatives and methoxyimino compounds. Examples include:

  • Phthalimide
  • N-Methylphthalimide
  • Methoxyiminoacetic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-25-19(24)16(20-26-2)13-8-4-3-7-12(13)11-27-21-17(22)14-9-5-6-10-15(14)18(21)23/h3-10H,11H2,1-2H3/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAUGXXRJKZYBD-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/OC)/C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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